![molecular formula C8H18O3S3 B14208934 2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol CAS No. 823797-93-9](/img/structure/B14208934.png)
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C8H18O3S3. It is a member of the dialkyldisulfides class, which are organic compounds containing a disulfide group R-SS-R’ where R and R’ are both alkyl groups . This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol can be synthesized through a reaction involving 3-mercapto-1-propanol and sodium iodide in the presence of hydrogen peroxide. The reaction is carried out in a three-neck flask with ethyl acetate as the solvent. The mixture is stirred at 30°C for half an hour, followed by extraction with ethyl acetate and washing with saturated sodium thiosulfate solution. The final product is obtained by drying the organic layer with anhydrous sodium sulfate and removing the solvent under reduced pressure .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Dithiothreitol or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Ethers or esters, depending on the reagents used.
科学研究应用
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of redox reactions and as a reducing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of polyurethane films and other materials
作用机制
The mechanism of action of 2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol involves its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then participate in further chemical reactions. This property makes it useful in various biochemical and industrial processes .
相似化合物的比较
Similar Compounds
2,2’-Dithiodiethanol: Another dialkyldisulfide with similar properties and applications.
Bis(2-hydroxyethyl) disulfide: Used in similar applications but differs in its molecular structure.
Uniqueness
2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol is unique due to its specific molecular structure, which provides distinct reactivity and stability. Its ability to form stable disulfide bonds makes it particularly useful in applications requiring redox stability and reactivity .
属性
CAS 编号 |
823797-93-9 |
|---|---|
分子式 |
C8H18O3S3 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
2-[2-[2-(2-hydroxyethyldisulfanyl)ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C8H18O3S3/c9-1-5-12-7-3-11-4-8-14-13-6-2-10/h9-10H,1-8H2 |
InChI 键 |
USCZIOPUWFKATQ-UHFFFAOYSA-N |
规范 SMILES |
C(CSCCOCCSSCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
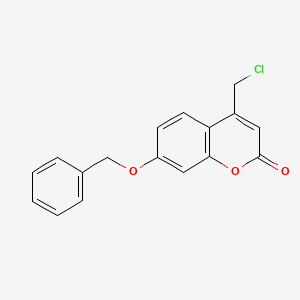
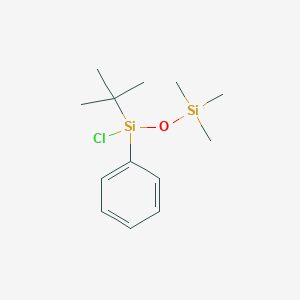
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
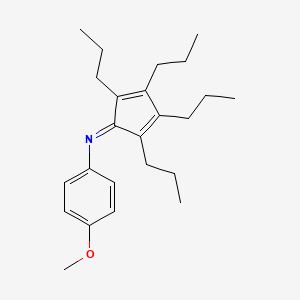
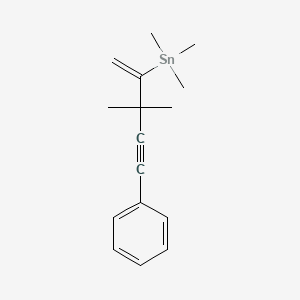
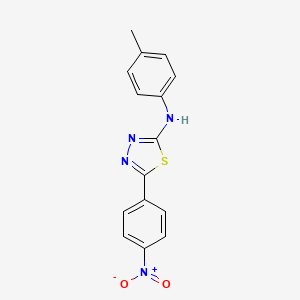
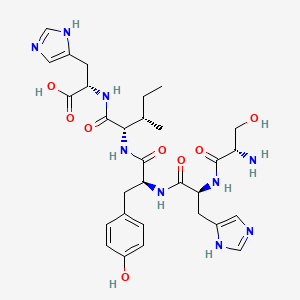
methanone](/img/structure/B14208925.png)
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
